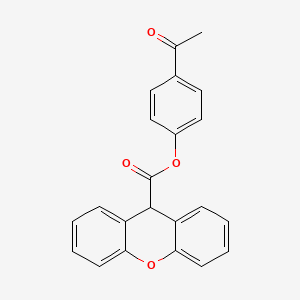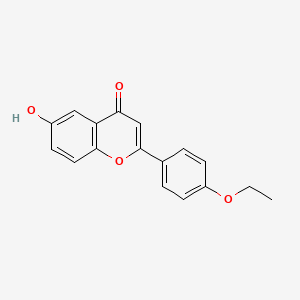
4-acetylphenyl 9H-xanthene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetylphenyl 9H-xanthene-9-carboxylate is an organic compound that combines the structural features of both xanthene and acetylphenyl groups. Xanthene derivatives are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 9H-xanthene-9-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 9H-xanthene-9-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using microwave-assisted synthesis to shorten reaction times and improve efficiency . Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
化学反応の分析
Types of Reactions
4-acetylphenyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-carboxyphenyl 9H-xanthene-9-carboxylate.
Reduction: 4-hydroxyphenyl 9H-xanthene-9-carboxylate.
Substitution: 4-nitrophenyl 9H-xanthene-9-carboxylate (nitration), 4-bromophenyl 9H-xanthene-9-carboxylate (bromination).
科学的研究の応用
4-acetylphenyl 9H-xanthene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-acetylphenyl 9H-xanthene-9-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, xanthene derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The acetylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
4-acetylphenylboronic acid: Shares the acetylphenyl group but lacks the xanthene moiety.
9H-xanthene-9-carboxylic acid: Contains the xanthene structure but lacks the acetylphenyl group.
4-methoxy-9H-xanthene-9-carboxylate: Similar xanthene structure with a methoxy substituent instead of an acetylphenyl group.
Uniqueness
4-acetylphenyl 9H-xanthene-9-carboxylate is unique due to the combination of the xanthene and acetylphenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H16O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(4-acetylphenyl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C22H16O4/c1-14(23)15-10-12-16(13-11-15)25-22(24)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3 |
InChIキー |
VMUXAYKNXLBLOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876465.png)
![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)
![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)
![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)
![5-(4-Fluorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10876524.png)
![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)

![2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876548.png)
